4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Overview
Description
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, also known as TDZD-8, is a member of the class of thiadiazolidines . It is a non-ATP competitive inhibitor of glycogen synthase kinase 3beta (GSK3beta) . It was being developed for the potential treatment of Alzheimer’s disease . It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor, an apoptosis inducer, an antineoplastic agent, a neuroprotective agent, and an anti-inflammatory agent .
Synthesis Analysis
The synthesis of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione and its derivatives has been studied . An SAR study has been carried out to examine the effect of varying the C-2 and C-4- substituents on the thiadiazolidinone ring of TDZD-8 on antileukemic activity .Molecular Structure Analysis
The molecular formula of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione is C10H10N2O2S . The IUPAC name is 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis
The chemical reactions involving 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione are not fully appreciated, but the compound has been shown to inhibit NFkappaB, GSK3beta, protein kinase C, FMS-like tyrosine kinase (Flt3), AKT, and KDR . In addition, TDZD-8 rapidly depletes free thiols and appears to disrupt membrane integrity .Safety And Hazards
Future Directions
Despite possessing potent and specific anti-leukemia activity, the clinical utility of TDZD-8 is limited by the need for high concentrations (20 microM) and poor solubility . Therefore, efforts have been initiated to generate derivatives with greater anti-leukemia activity at lower concentrations and with greater water-solubility .
properties
IUPAC Name |
4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSJDASOXWCHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399590 | |
Record name | TDZD-8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |
CAS RN |
327036-89-5 | |
Record name | TDZD-8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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